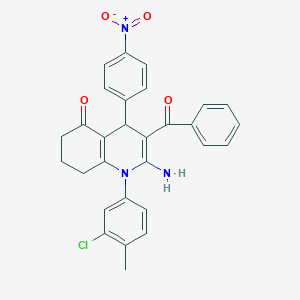
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrahydroquinoline derivative that has been synthesized through various methods and has shown promising results in various scientific applications. The purpose of
Mécanisme D'action
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments include its ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacterial strains. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on improving the solubility and reducing the toxicity of this compound.
Méthodes De Synthèse
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported through various methods. One of the commonly used methods is the condensation reaction of 3-chloro-4-methylbenzaldehyde, 4-nitrobenzaldehyde, and 2-aminobenzamide in the presence of glacial acetic acid and sodium acetate. The reaction is carried out at a temperature of 120°C for several hours to yield the desired product. Another method involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-nitrobenzaldehyde, and 2-aminobenzamide in the presence of p-toluenesulfonic acid and acetic anhydride. The reaction is carried out at a temperature of 80°C for several hours to yield the desired product.
Applications De Recherche Scientifique
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has shown promising results in various scientific research applications. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to possess antimicrobial activity against various bacterial strains.
Propriétés
Nom du produit |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Formule moléculaire |
C29H24ClN3O4 |
Poids moléculaire |
514 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H24ClN3O4/c1-17-10-13-21(16-22(17)30)32-23-8-5-9-24(34)26(23)25(18-11-14-20(15-12-18)33(36)37)27(29(32)31)28(35)19-6-3-2-4-7-19/h2-4,6-7,10-16,25H,5,8-9,31H2,1H3 |
Clé InChI |
PZBLTVSFXUYXFK-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)




